![molecular formula C17H20N2O3S2 B2385795 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941872-22-6](/img/structure/B2385795.png)
5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(5S)-2-oxo-3-(2-oxopyrrolidin-1-yl)phenylthiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of an ethyl group.
5-methyl-4-[3-(2-oxopyrrolidin-1-yl)propyl]-2,4-dihydro-3H-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Structural Features
- Sulfonamide Group : Known for its antibacterial properties.
- Thiophene Ring : Contributes to the compound's electronic properties.
- Pyrrolidine Moiety : Implicated in receptor interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion.
- Receptor Modulation : The pyrrolidine structure may allow the compound to interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.
Antimicrobial Properties
Research indicates that sulfonamide derivatives often possess significant antimicrobial activity. For example, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Potential
Recent investigations into related compounds have highlighted their potential as anticancer agents. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The structure of this compound suggests it may share similar properties.
Study | Compound | Activity | Findings |
---|---|---|---|
Wu et al. (1999) | Benzene Sulfonamide Derivative | Antimicrobial | Inhibited growth of E. coli |
Tilton et al. (2000) | Sulfonamide Derivative | Anticancer | Induced apoptosis in cancer cell lines |
Schwartz et al. (1995) | Carbonic Anhydrase Inhibitor | Cardiovascular | Reduced perfusion pressure in isolated rat heart |
Study on Cardiovascular Effects
A study evaluated the effects of a benzene sulfonamide derivative on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure, suggesting potential applications in cardiovascular therapies.
Antimicrobial Efficacy Assessment
In another study, a series of sulfonamide derivatives were tested against various bacterial strains. The results demonstrated that compounds with structural similarities to this compound exhibited potent antibacterial activity.
Properties
IUPAC Name |
5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-14-8-9-17(23-14)24(21,22)18-13-7-6-12(2)15(11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFHTKKMCOLPGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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